molecular formula C13H20N2O B12272077 1-(4-Aminophenyl)-2-piperidineethanol CAS No. 359841-44-4

1-(4-Aminophenyl)-2-piperidineethanol

Cat. No.: B12272077
CAS No.: 359841-44-4
M. Wt: 220.31 g/mol
InChI Key: JUJVNTRWJQHLEI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-piperidineethanol is a chiral chemical compound that serves as a valuable synthon and building block in organic synthesis and pharmaceutical research. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as in numerous natural alkaloids . The structure of this compound, featuring both a piperidine ring and a primary aniline group, makes it a versatile intermediate for the development of biologically active molecules. Piperidineethanol derivatives are recognized as valuable starting materials for enantioselective synthesis due to the presence of a stereocenter and an easily functionalized alcohol group . This compound can be utilized in the synthesis of various pharmacologically active targets, such as orexin receptor antagonists, non-opiate antinociceptive agents, and calcium channel blockers, where the piperidine moiety is a common structural feature . The 4-aminophenyl subunit further enhances its utility, allowing for incorporation into compounds targeting central nervous system disorders, pain management, and other therapeutic areas. This product is intended for research purposes as a key intermediate and is offered For Research Use Only. Researchers are responsible for verifying the specific properties and applications of this compound in their experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

359841-44-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(4-aminophenyl)piperidin-2-yl]ethanol

InChI

InChI=1S/C13H20N2O/c14-11-4-6-13(7-5-11)15-9-2-1-3-12(15)8-10-16/h4-7,12,16H,1-3,8-10,14H2

InChI Key

JUJVNTRWJQHLEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C2=CC=C(C=C2)N

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural Elucidation

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure DeterminationThere is no evidence in the scientific literature or crystallographic databases of a single-crystal X-ray diffraction study having been performed on 1-(4-Aminophenyl)-2-piperidineethanol. Therefore, solid-state structural data, including unit cell parameters and bond angles, cannot be provided.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A definitive understanding of the molecular geometry of this compound can be achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides the precise coordinates of each atom within the crystal lattice, from which intramolecular parameters such as bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimentally determined bond lengths, bond angles, and torsion angles for this specific molecule are not available.

However, based on crystallographic data of analogous structures containing aminophenyl and piperidine (B6355638) moieties, theoretical values can be predicted. For instance, the C-C bond lengths within the phenyl ring are expected to be approximately 1.39 Å, while the C-N bond connecting the amino group to the phenyl ring would typically be around 1.40 Å. The C-N and C-C bonds within the piperidine ring are expected to be in the range of 1.45-1.47 Å and 1.52-1.54 Å, respectively. The C-O bond of the ethanol (B145695) group would be anticipated to be around 1.43 Å.

Bond angles are crucial in defining the shape of the molecule. The internal angles of the phenyl ring are expected to be close to the ideal 120° for sp² hybridized carbon atoms. The C-N-C and C-C-C bond angles within the piperidine ring, which typically adopts a chair conformation, would be approximately 109.5° to 112°.

Torsion angles, which describe the rotation around a chemical bond, are fundamental to understanding the molecule's conformation. The torsion angles within the piperidine ring would define its specific chair, boat, or twist-boat conformation in the crystalline state. The relative orientation of the aminophenyl and piperidineethanol substituents would also be defined by specific torsion angles.

A hypothetical data table of expected bond lengths and angles is presented below. It is important to reiterate that these are generalized values based on similar structures and not experimentally determined data for this compound.

BondExpected Length (Å)AngleExpected Angle (°)
C(phenyl)-C(phenyl)~1.39C(phenyl)-C(phenyl)-C(phenyl)~120
C(phenyl)-N(amino)~1.40C(phenyl)-N-H(amino)~120
C(piperidine)-N~1.46C(piperidine)-N-C(piperidine)~112
C(piperidine)-C~1.53C(piperidine)-C-C(piperidine)~111
C-O~1.43C-C-O~109.5
O-H~0.96C-O-H~109.5

Analysis of Molecular Conformation and Intermolecular Interactions in the Crystalline State

The solid-state structure of a compound is not solely determined by its covalent bonds but is also significantly influenced by its molecular conformation and the network of intermolecular interactions within the crystal lattice. These factors dictate the packing of molecules and ultimately influence the material's bulk properties.

Molecular Conformation:

Without experimental data from a single-crystal X-ray diffraction study for this compound, the precise molecular conformation in the crystalline state remains undetermined. However, based on the structural components of the molecule, certain conformational features can be anticipated. The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. The substituents on the piperidine ring, the aminophenyl group at the 1-position and the ethanol group at the 2-position, could exist in either axial or equatorial positions. The thermodynamically most stable conformation would likely feature the bulkier substituents in the equatorial position to minimize steric hindrance. The relative orientation of the aminophenyl and piperidineethanol groups will be a key conformational feature.

Intermolecular Interactions:

The crystalline structure of this compound would be stabilized by a variety of intermolecular interactions. The presence of the amino (-NH₂) and hydroxyl (-OH) groups makes hydrogen bonding a primary and highly influential interaction. It is anticipated that the amino group would act as a hydrogen bond donor, while the nitrogen atom could also act as an acceptor. Similarly, the hydroxyl group of the ethanol moiety can both donate and accept hydrogen bonds. These interactions would likely lead to the formation of extended networks, such as chains or sheets, within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometry, energy, and other properties of molecules.

For 1-(4-Aminophenyl)-2-piperidineethanol, a DFT study would begin by optimizing the molecule's three-dimensional structure to find its most stable energetic state. This involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is achieved.

A crucial aspect of this analysis for a molecule containing a piperidine (B6355638) ring is the conformational analysis. The piperidine ring typically adopts a chair conformation. nih.gov For a 2-substituted piperidine derivative, the substituent can exist in either an axial or equatorial position. Computational studies on similar 2-substituted piperazines and piperidines have shown that the preference for axial or equatorial conformations can be influenced by factors such as N-acylation or the presence of intramolecular hydrogen bonds. sigmaaldrich.com In the case of this compound, DFT calculations would determine the relative energies of the conformers to predict the most stable arrangement of the aminophenyl and ethanol (B145695) substituents on the piperidine ring.

Table 1: Illustrative Conformational Energy Analysis This table is for illustrative purposes to show how data from a DFT conformational analysis would be presented. No specific data is available for the target compound.

Conformer Relative Energy (kcal/mol) Population (%)
Equatorial-Chair 0.00 (Reference) >99
Axial-Chair +2.5 <1

Once a computational model is generated, it is standard practice to validate it against available experimental data. For chemical structures, this typically involves comparing calculated bond lengths, bond angles, and dihedral angles with data obtained from single-crystal X-ray diffraction.

If a crystal structure for this compound were available, the key geometric parameters from the DFT-optimized structure would be compared to the experimental values. A low root-mean-square deviation (RMSD) between the theoretical and experimental geometries would validate the computational method (e.g., the choice of functional and basis set) as being appropriate for accurately describing the molecule. This validation builds confidence in the model's predictive capabilities for other properties that are not experimentally accessible.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A DFT calculation for this compound would yield the energies and spatial distributions of these orbitals. Generally, a large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. The analysis would likely show the HOMO localized on the electron-rich aminophenyl group and the LUMO distributed across the aromatic system.

Table 2: Illustrative Frontier Orbital Energies This table illustrates how FMO data would be presented. The values are hypothetical.

Parameter Energy (eV)
HOMO Energy -5.20
LUMO Energy -0.85

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the amino and hydroxyl groups.

Green : Regions of neutral or near-zero potential.

The MEP surface provides a guide to the molecule's reactive sites and its potential for intermolecular interactions, particularly hydrogen bonding.

Exploration of Non-Covalent Interactions and Hirshfeld Surface Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding how molecules pack in the solid state and interact in biological systems. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular interactions within a crystal lattice. koeichem.com

This analysis requires crystal structure data (a CIF file). The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. The surface is colored according to various properties, such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These values are used to generate a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. koeichem.com

For this compound, a Hirshfeld analysis would likely reveal the following key interactions:

O-H···N and N-H···O Hydrogen Bonds : Strong interactions involving the hydroxyl and amino groups, which would appear as distinct sharp spikes on the fingerprint plot.

H···H Contacts : These represent the most abundant but weakest interactions, covering a large area of the Hirshfeld surface.

C-H···π Interactions : Contacts between hydrogen atoms and the aromatic phenyl ring.

Thermochemical Calculations

Thermochemical calculations are a cornerstone of computational chemistry, providing essential insights into the stability and energy of molecules. For the compound this compound, these calculations would typically involve the use of quantum mechanical methods to predict key thermodynamic properties. However, a review of the current scientific literature does not yield specific experimental or theoretically calculated thermochemical data for this particular compound. The following subsections describe the principles of these calculations and how they would be applied.

Prediction of Standard Enthalpies of Formation (ΔH°f)

The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions. libretexts.org For this compound (C₁₃H₂₀N₂O), this would correspond to the enthalpy change for the reaction:

13 C(graphite) + 10 H₂(g) + N₂(g) + ½ O₂(g) → C₁₃H₂₀N₂O(s/l/g)

Computational methods, such as ab initio and density functional theory (DFT), can be employed to estimate the standard enthalpy of formation. These calculations typically involve optimizing the molecular geometry and calculating the total electronic energy of the molecule. By using appropriate isodesmic or atomization reactions, a theoretical ΔH°f value can be derived.

Illustrative Data for Standard Enthalpy of Formation

Since no specific data is available in the searched literature, the following table provides a hypothetical value for illustrative purposes to demonstrate how such data would be presented.

PropertyPredicted Value (kJ/mol)Method
Standard Enthalpy of Formation (ΔH°f)-250 (Hypothetical)DFT (e.g., B3LYP/6-31G*)

This table is for illustrative purposes only, as no specific data was found for this compound.

Prediction of Standard Enthalpies of Combustion (ΔH°c)

The standard enthalpy of combustion (ΔH°c) is the enthalpy change that occurs when one mole of a substance undergoes complete combustion with oxygen under standard conditions. libretexts.org For this compound, the balanced combustion reaction is:

C₁₃H₂₀N₂O(s) + 17.5 O₂(g) → 13 CO₂(g) + 10 H₂O(l) + N₂(g)

The enthalpy of combustion can be calculated using the standard enthalpies of formation of the reactants and products through Hess's Law:

ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants) libretexts.org

If a predicted ΔH°f for this compound were available, its ΔH°c could be estimated using the known standard enthalpies of formation for CO₂, H₂O, and O₂.

Illustrative Data for Standard Enthalpy of Combustion

The table below presents a hypothetical value for the standard enthalpy of combustion to illustrate its representation.

PropertyPredicted Value (kJ/mol)
Standard Enthalpy of Combustion (ΔH°c)-8000 (Hypothetical)

This table is for illustrative purposes only, as no specific data was found for this compound.

Application of Group Additivity Methods for Thermodynamic Property Estimation

Group additivity methods are empirical techniques used to estimate the thermodynamic properties of organic compounds. These methods are based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its individual functional groups.

A disubstituted benzene (B151609) ring (C₆H₄<)

An amino group (-NH₂) attached to the aromatic ring

A piperidine ring (C₅H₁₀N-)

A secondary alcohol group (-CH(OH)-)

Methylene (-CH₂-) and methine (-CH<) groups

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Theoretical studies are invaluable for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition state structures. For a molecule like this compound, computational chemistry could be used to investigate a variety of potential reactions.

For instance, the amino group on the phenyl ring could undergo electrophilic substitution reactions. The secondary alcohol could be involved in oxidation or esterification reactions. The piperidine nitrogen provides a site for nucleophilic attack or protonation.

Computational modeling would allow for the mapping of the potential energy surface for a given reaction. This involves calculating the energy of the system as the reactants are converted into products. The highest point on the lowest energy path between reactants and products corresponds to the transition state structure. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

While no specific theoretical studies on the reaction mechanisms of this compound were found in the searched literature, the application of these computational techniques would provide significant insights into its chemical reactivity.

Exploration of Derivatives and Structure Reactivity/interaction Relationship Studies

Synthesis of Analogs with Systematic Modifications on the 4-Aminophenyl Moiety

Systematic modifications of the 4-aminophenyl group are pivotal for modulating the electronic and steric properties of the entire molecule, which can significantly influence its biological activity and interactions. Synthetic strategies often involve multi-step sequences starting from substituted anilines or by modifying the aromatic ring at a later stage.

Research into related structures, such as 4-aryl-piperidine analogs, provides insight into relevant synthetic methodologies. For instance, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can be employed to form the N-aryl bond between a substituted piperidine (B6355638) and various aryl halides or triflates. researchgate.netmdpi.com This allows for the introduction of a wide range of substituents on the phenyl ring. Alternatively, nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes is a common method. mdpi.com

The nature of the substituent on the phenyl ring is critical. Studies on analogous piperidine-containing compounds have shown that electron-withdrawing or electron-donating groups on the aryl moiety can drastically alter binding affinity for biological targets. For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the chloro-substituent was a key feature for interaction with monoamine transporters. nih.gov Similarly, the presence of a 4-fluorophenyl group was integral to the structure of certain kinase inhibitors. mdpi.com These findings underscore the importance of exploring a diverse set of aromatic substitutions to fine-tune the molecule's properties.

Synthesis of Analogs with Structural Variations within the Piperidine Ring

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern profoundly affects a molecule's potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov For derivatives of 1-(4-aminophenyl)-2-piperidineethanol, modifications can be targeted at the piperidine nitrogen or the carbon atoms of the ring.

N-substitution is a frequently explored modification. A series of 4-(2-aminoethyl)piperidine derivatives were synthesized where the piperidine nitrogen was substituted with different groups, including a proton (N-H), a tosyl group, a methyl group, and an ethyl group. nih.govnih.gov The key synthetic steps involved the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation and introduction of the desired N-substituents. nih.govresearchgate.net Biological evaluation of these analogs revealed that 1-methylpiperidines exhibited particularly high affinity for the σ₁ receptor, whereas compounds with a proton, tosyl, or ethyl group at this position had considerably lower affinity. nih.govnih.gov

Substitutions on the carbon framework of the piperidine ring are also critical. An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material. nih.gov Alkylation at the 4-position of the piperidine ring, followed by a Curtius rearrangement, allows for the introduction of various substituents. nih.gov This approach has been used to generate key building blocks for more complex molecules, such as CCR5 antagonists used as HIV-1 entry inhibitors. nih.govrsc.org Structure-activity relationship studies on 4-aminopiperidine-based antifungal agents showed that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long N-alkyl chain (like n-dodecyl) at the 4-amino group was most beneficial for enhancing antifungal activity. mdpi.com

Table 1: Effect of Piperidine Ring Modifications on Biological Activity
Modification SiteSubstituentObserved EffectReference
Piperidine Nitrogen (N-1)-CH₃High σ₁ receptor affinity and selectivity. nih.govnih.gov nih.govnih.gov
Piperidine Nitrogen (N-1)-H, -Tosyl, -EthylConsiderably lower σ₁ receptor affinity compared to N-methyl. nih.govnih.gov nih.govnih.gov
Piperidine Nitrogen (N-1)Benzyl or PhenylethylLed to high antifungal activity when combined with an N-dodecyl group at the 4-amino position. mdpi.com mdpi.com
Piperidine C-4N-dodecylamino groupOutstanding antifungal activity. mdpi.com mdpi.com
Piperidine RingIntroduction of Unsaturation (Tetrahydropyridine)Ten-fold increase in potency against Trypanosoma cruzi compared to the saturated piperidine analog. dndi.org dndi.org

Synthesis of Analogs with Modifications to the 2-Ethanol Side Chain

The 2-ethanol side chain offers a hydroxyl group that is a prime site for modification, enabling the synthesis of ethers, esters, and other derivatives to alter polarity, lipophilicity, and metabolic stability. Synthetic routes often build or alter this side chain strategically.

One common approach involves the reduction of an ester to form the primary alcohol. In the synthesis of related piperidine derivatives, a C₂ chain was introduced via a Wittig reaction to form an α,β-unsaturated ester, which was subsequently reduced with lithium aluminium hydride (LiAlH₄) to yield the primary alcohol of the side chain. nih.gov This alcohol can then be activated for further reactions. For example, it can be reacted with methanesulfonyl chloride to form a mesylate. nih.gov This mesylate is an excellent leaving group, allowing for nucleophilic substitution to introduce various secondary amines, effectively elongating and functionalizing the side chain. nih.gov

Alternatively, the alcohol can be oxidized. Using reagents like Dess-Martin Periodinane (DMP), the primary alcohol can be converted into an aldehyde. nih.gov This aldehyde intermediate can then undergo reductive amination with various primary and secondary amines to introduce diverse amino groups at the terminus of the side chain, creating a library of tertiary and secondary amine derivatives. nih.gov

Investigation of Stereoisomeric Derivatives and Their Synthetic Access

The structure of this compound contains at least two chiral centers: the carbon atom bearing the hydroxyl group and the piperidine carbon atom attached to the phenyl ring. This gives rise to multiple stereoisomers (enantiomers and diastereomers), each of which can have distinct pharmacological properties.

The synthesis of piperidine derivatives often results in mixtures of diastereomers. For example, the hydrogenation of an α,β-unsaturated ester intermediate in one synthesis produced a mixture of cis and trans diastereomers. nih.gov Subsequent steps in the synthesis carried these diastereomeric mixtures forward. nih.gov The stereochemistry of the piperidine ring significantly impacts biological activity. Studies on 3,4-disubstituted piperidine analogs revealed that different isomers exhibit different selectivity profiles for monoamine transporters; for instance, (-)-cis analogues showed dopamine/norepinephrine transporter selectivity, while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov

Achieving stereoselective synthesis is a key goal to access specific, more active isomers. nih.gov This can be accomplished through several strategies:

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over others. nih.gov

Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction.

Chiral Starting Materials: Beginning the synthesis with an enantiomerically pure building block. For example, an efficient, stereoselective synthesis of sphingenine derivatives was achieved starting from 2-amino-2-deoxy-D-glucose. nih.gov

Stereoselective Cyclization: Designing intramolecular cyclization reactions that proceed with high stereocontrol, such as the 6-endo-trig cyclization. nih.gov

Role of this compound as a Scaffold for Exploring Chemical Space

A scaffold is a core molecular structure upon which a variety of substituents can be placed, creating a library of related compounds for biological screening. dndi.org The this compound framework is an excellent example of such a scaffold, offering at least three distinct points for modification (the phenyl ring, the piperidine ring, and the ethanol (B145695) side chain).

By systematically varying the functional groups at these positions, chemists can efficiently explore the "chemical space" around the core structure. nih.gov This approach is fundamental to modern drug discovery for identifying lead compounds and optimizing their structure-activity relationships. For example, the 4-aminopiperidine (B84694) core has been identified as an interesting lead structure for developing novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com A library of over 30 different 4-aminopiperidines was synthesized and screened to identify the most potent candidates. mdpi.com

Similarly, the piperazinopiperidine amide structure, which is closely related, has been used to generate libraries of CCR5 antagonists. rsc.org By developing both "forward" and "reverse" synthetic strategies starting from a common 4-substituted-4-aminopiperidine building block, researchers were able to create a diverse set of analogs to probe the structural requirements for CCR5 binding. rsc.org This highlights how a central scaffold enables a comprehensive exploration of structure-activity relationships. rsc.orgdndi.org

Derivatization Strategies for Analytical Enhancement and Chemical Tagging

Chemical derivatization involves modifying a target analyte to improve its properties for analytical detection. The N-(4-aminophenyl)piperidine structure, which is highly analogous to the title compound, has been successfully employed as a derivatization tag to enhance the detection of organic acids in mass spectrometry. rowan.edunih.gov

The analysis of small, polar molecules like organic acids is often challenging due to poor ionization efficiency in mass spectrometry. nih.govnsf.gov By reacting the carboxylic acid groups of these analytes with the amino group of an N-(4-aminophenyl)piperidine tag, a new, larger molecule is formed. This derivatization accomplishes several goals:

Enhanced Sensitivity: The tag introduces a high proton affinity moiety, which dramatically improves ionization in positive-ion mode electrospray ionization (ESI), leading to significantly lower detection limits. nih.govnsf.gov

Improved Chromatography: The derivatized analytes are less polar, making them more amenable to separation techniques like supercritical fluid chromatography (SFC). nih.gov

Selective Detection: The tag can be designed to produce a specific, common fragment ion during tandem mass spectrometry (MS/MS), allowing for highly selective detection of all derivatized compounds in a complex mixture. mdpi.com

Studies have shown that using an N-(4-aminophenyl)piperidine tag can improve the detection limits for various organic acids by 25- to 2100-fold when analyzed by SFC-MS. nih.gov

Table 2: Improvement of Organic Acid Detection Limits Using N-(4-Aminophenyl)piperidine Derivatization with SFC-MS
Organic AcidNumber of Carboxylate GroupsImprovement in Detection LimitReference
Lactic Acid1Overall improvements ranged from 25- to 2100-fold, with detection limits achieved down to 0.5 ppb. Sensitivity increased by at least 200-fold for compounds detectable in their native form. nih.gov nih.gov
Succinic Acid2
Malic Acid2
Citric Acid3

Advanced Analytical Methodologies Supporting Chemical Research

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Derivatized Compounds

Supercritical fluid chromatography (SFC) is a powerful analytical technique that combines aspects of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comnih.gov This method is particularly well-suited for the analysis of polar compounds that may be challenging to analyze by other means. chromatographyonline.com For a molecule like 1-(4-Aminophenyl)-2-piperidineethanol, which contains both a primary amine and a hydroxyl group, derivatization is often employed to improve chromatographic performance and detection sensitivity. nih.gov

Derivatization chemically modifies the analyte to make it more amenable to separation and detection. For instance, the active hydrogens on the amine and alcohol can be reacted with a silylating agent, such as a trimethylsilyl (B98337) (TMS) derivative, to increase volatility and reduce polarity. nih.gov This process can enhance peak shape and improve detection by mass spectrometry (MS). nih.gov

When coupled with MS, SFC provides a two-dimensional analysis, separating compounds based on their interaction with the stationary phase and identifying them by their mass-to-charge ratio. americanpharmaceuticalreview.com The use of ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the direct coupling of the SFC system to the mass spectrometer. americanpharmaceuticalreview.com This combination is invaluable for confirming the molecular weight of the derivatized compound and providing structural information through fragmentation patterns. The high separation efficiency and speed of SFC make it a valuable tool for high-throughput analysis in chemical research. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time. d-nb.infonih.gov For this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds.

Purity Assessment: To assess the purity of a final product, a sample is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The relative area of each peak, often detected by UV absorbance, can be used to calculate the percentage purity of the sample. acs.org For accurate quantification, especially when reference standards for impurities are not available, relative response factors (RRFs) can be determined to correct for differences in UV absorbance between the main compound and its impurities. acs.org

Reaction Monitoring: HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. nih.gov By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of by-products. The rapid analysis time of modern HPLC methods provides near real-time feedback for process control. nih.gov Derivatization with agents like dansyl chloride can be used to enhance the detectability of amines in complex mixtures. nih.govmdpi.com

A typical HPLC method for a compound like this compound might employ the following conditions:

ParameterCondition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid or trifluoroacetic acid)
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or slightly elevated (e.g., 30-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile By-products and Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of the synthesis of this compound, GC-MS is particularly useful for identifying volatile by-products, unreacted starting materials, or reaction intermediates. researchgate.net The high temperatures used in the GC injection port and column can vaporize these components, allowing them to be separated based on their boiling points and polarity.

The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass spectra. This is crucial for identifying unknown impurities or confirming the presence of expected intermediates. Techniques like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate volatile compounds from the reaction mixture before GC-MS analysis, enhancing sensitivity. nih.govyoutube.com The identification of these volatile species can offer valuable insights into reaction mechanisms and help in optimizing the synthetic route to improve the purity and yield of the final product. fmach.itresearchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the empirical formula of a pure organic compound. davidson.eduresearchgate.net This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample.

The process involves combusting a precisely weighed sample of this compound in an excess of oxygen. researchgate.net The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are then reduced to N2)—are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample can be calculated. youtube.com

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₃H₂₀N₂O.

Theoretical Elemental Composition:

Molecular Weight: 220.31 g/mol

Carbon (C): (13 * 12.011 / 220.31) * 100% = 70.87%

Hydrogen (H): (20 * 1.008 / 220.31) * 100% = 9.15%

Nitrogen (N): (2 * 14.007 / 220.31) * 100% = 12.71%

Oxygen (O): (1 * 15.999 / 220.31) * 100% = 7.26%

The experimentally determined percentages from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the assigned empirical formula and serves as a critical measure of the compound's purity. nih.gov This verification is a standard requirement for the characterization of new chemical substances. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Gaps Regarding 1-(4-Aminophenyl)-2-piperidineethanol

Currently, the publicly accessible scientific literature on this compound is sparse, primarily consisting of its listing in chemical supplier catalogs. There is a significant lack of published data regarding its detailed synthesis, full physicochemical characterization, and biological activity. The primary research gap is the absence of a comprehensive pharmacological profile. The structural motifs—an aniline (B41778) derivative and a piperidine (B6355638) ring—are common in centrally active agents, yet the specific biological targets and mechanism of action for this compound remain unknown. Furthermore, its metabolic fate and pharmacokinetic properties have not been investigated.

Identification of Unexplored Synthetic Routes and Methodological Innovations

While classical synthetic routes to similar structures exist, there is considerable scope for applying modern synthetic methodologies to this compound.

Asymmetric Synthesis : The ethanol (B145695) linker contains a chiral center, meaning the compound exists as a pair of enantiomers. Future work should focus on developing stereoselective syntheses to access each enantiomer in high purity. This could involve chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the hydroxyl group. Recent advances in the asymmetric synthesis of piperidines could provide valuable insights. mdpi.com

Catalytic Hydrogenation : One potential route involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. Modern catalysis offers a range of selective and efficient catalysts that could be employed, potentially allowing for a one-pot functionalization and reduction process. mdpi.com

Flow Chemistry : The use of continuous flow reactors could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety for potentially hazardous steps (e.g., nitration followed by reduction), and easier scalability.

Biocatalysis : The use of enzymes, such as ketoreductases, could provide a highly enantioselective method for the reduction of a ketone precursor to the desired chiral alcohol, offering a green and efficient synthetic alternative.

Opportunities for Advanced Computational Modeling and Predictive Chemistry

Computational chemistry offers a powerful, resource-efficient way to guide future experimental research on this compound. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) : Should a series of derivatives be synthesized and tested, QSAR modeling could be employed to build robust, predictive models. tandfonline.comresearchgate.net These models can identify the key molecular descriptors that correlate with biological activity, guiding the design of more potent or selective compounds. tandfonline.com

Molecular Docking : Given the structural similarities to known pharmacophores, molecular docking studies could be performed against a panel of biological targets (e.g., G-protein coupled receptors, ion channels, enzymes). This in silico screening could generate hypotheses about the compound's potential mechanism of action and identify promising targets for experimental validation. nih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This predictive analysis can help to identify potential liabilities early in the research process, allowing for structural modifications to improve the compound's drug-like properties.

Molecular Dynamics (MD) Simulations : Once a promising protein-ligand interaction is identified through docking, MD simulations can be used to study the stability of the binding pose and to understand the detailed interactions between the compound and its target at an atomic level. researchgate.net

A summary of potential computational approaches is presented below:

Computational MethodResearch FocusPotential Outcome
QSAR Modeling Analyze a series of derivativesPredict activity and guide design of new compounds. tandfonline.com
Molecular Docking Screen against known protein targetsIdentify potential biological targets and mechanisms of action. nih.gov
ADMET Prediction In silico property profilingForecast pharmacokinetic and toxicity profiles to prioritize research.
MD Simulations Analyze ligand-protein interactionsConfirm binding stability and elucidate key interactions. researchgate.net

Potential for Further Exploration of Derivatives in New Chemical Contexts

The structure of this compound is an excellent scaffold for derivatization, which could lead to new chemical entities with novel properties. The parent compound, N-(4-aminophenyl)piperidine, has been used as a derivatization agent to improve the detection of organic acids in mass spectrometry, highlighting the utility of this chemical scaffold. nsf.govnih.govrowan.edu

Modification of the Aminophenyl Ring : The primary amine provides a versatile handle for a wide range of chemical transformations, such as acylation, sulfonylation, or alkylation. These modifications would significantly alter the electronic properties and hydrogen bonding capacity of this part of the molecule. Furthermore, electrophilic aromatic substitution on the ring could introduce additional functional groups.

Derivatization of the Piperidine Nitrogen : The secondary amine of the piperidine ring is another key site for modification. N-alkylation or N-arylation could be used to probe the steric and electronic requirements of potential binding pockets and modulate the compound's basicity and lipophilicity.

Exploration in Green Chemistry : Given the growing importance of sustainable chemistry, derivatives could be synthesized using green methods, such as water-catalyzed reactions or solvent-free conditions, which have been successfully applied to other piperidine syntheses. ajchem-a.com

The systematic exploration of these derivatives, guided by computational predictions and evaluated in relevant biological assays, holds the promise of unlocking new applications and advancing our understanding of the structure-activity relationships within this chemical class.

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